2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI)
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Overview
Description
2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI): is a complex organic compound belonging to the class of tetrahydropyrans This compound features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions to form the pyran ring.
Introduction of Ethanol and Ethoxy Groups: Subsequent steps involve the introduction of the ethanol and ethoxy groups. This can be achieved through nucleophilic substitution reactions where appropriate alcohols react with the intermediate pyran compound.
Stereochemical Control: Ensuring the correct stereochemistry is crucial. This may involve the use of chiral catalysts or specific reaction conditions that favor the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents used in industrial processes are often chosen for their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxy group, converting it to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Alcohols, amines, and other nucleophilic species.
Major Products
Oxidation: Formation of 2H-Pyran-4-ethanal or 2H-Pyran-4-carboxylic acid.
Reduction: Formation of 2H-Pyran-4-ethanol,2-ethyl-5-ethyltetrahydro-.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These studies often focus on the compound’s interactions with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound and its derivatives are investigated for their pharmacological properties
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-4-ethanol,2-methoxy-5-ethyltetrahydro-: Similar structure but with a methoxy group instead of an ethoxy group.
2H-Pyran-4-ethanol,2-ethoxy-5-methyltetrahydro-: Similar structure but with a methyl group instead of an ethyl group.
2H-Pyran-4-ethanol,2-ethoxy-5-propyltetrahydro-: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the ethoxy and ethanol groups, along with the specific stereochemistry, distinguishes 2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI) from its analogs
Properties
CAS No. |
131831-84-0 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.294 |
IUPAC Name |
2-[(2S,4S,5R)-2-ethoxy-5-ethyloxan-4-yl]ethanol |
InChI |
InChI=1S/C11H22O3/c1-3-9-8-14-11(13-4-2)7-10(9)5-6-12/h9-12H,3-8H2,1-2H3/t9-,10-,11-/m0/s1 |
InChI Key |
YHQCLNMTTVTQOM-DCAQKATOSA-N |
SMILES |
CCC1COC(CC1CCO)OCC |
Synonyms |
2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI) |
Origin of Product |
United States |
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